1-(Oct-7-YN-1-YL)cyclohexan-1-OL
Description
Significance of Tertiary Alkynyl Alcohols as Versatile Building Blocks
Tertiary alkynyl alcohols, such as 1-(Oct-7-yn-1-yl)cyclohexan-1-ol, are highly valued as versatile building blocks in organic synthesis. The presence of the hydroxyl group and the terminal alkyne in a compact and sterically defined arrangement allows for a diverse range of chemical transformations. The alkyne moiety can participate in various reactions, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydrations, leading to the formation of more complex structures. The tertiary alcohol can be a precursor to other functional groups or can influence the stereochemical outcome of reactions at adjacent centers. The direct synthesis of these chiral tertiary alcohols in an enantiomerically pure form is a significant area of research, often employing organometallic reagents in catalytic, enantioselective additions to ketones. illinois.edu
The utility of chiral, non-racemic tertiary alcohols extends to their role as crucial structural components in biologically active compounds and chemical building blocks. illinois.edu The development of efficient methods for their synthesis, particularly those that are catalytic and enantioselective, continues to be a major focus in organic chemistry. illinois.edu
Strategic Importance of the Cyclohexanol (B46403) Scaffold in Organic Synthesis
The cyclohexanol ring is a common motif in many natural products and synthetic compounds with important biological activities. wikipedia.orgchemicalbook.com Its conformational rigidity and the well-defined spatial arrangement of its substituents make it an excellent scaffold for the design of new therapeutic agents and functional materials. The incorporation of a cyclohexanol unit can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability and bioavailability.
Cyclohexanol itself is a high-volume industrial chemical, primarily used as a precursor in the production of nylons. wikipedia.orgchemicalbook.com In the context of more complex molecules, the cyclohexanol scaffold provides a robust framework upon which various functional groups can be installed with a high degree of stereochemical control. The hydroxyl group of cyclohexanol can be readily oxidized to a cyclohexanone (B45756), which in turn can be subjected to a variety of nucleophilic addition and alpha-functionalization reactions, further expanding its synthetic utility. wikipedia.orgacs.org
Overview of Research Trajectories for Complex Alkynyl Alcohol Architectures
Current research in the field of complex alkynyl alcohol architectures is directed towards the development of novel and efficient synthetic methodologies. A significant trend is the use of catalytic systems to achieve high levels of stereoselectivity in the formation of chiral centers. upi.edu This includes the use of chiral ligands in combination with metal catalysts to control the enantioselectivity of alkyne additions to carbonyl compounds. upi.edubeilstein-journals.org
Furthermore, chemists are exploring the use of these complex alcohols in the synthesis of natural product analogues and other biologically relevant molecules. The strategic placement of the alkyne and alcohol functionalities allows for subsequent intramolecular reactions, leading to the rapid construction of intricate polycyclic systems. Research also focuses on expanding the scope of these building blocks by developing new reactions that take advantage of their unique chemical reactivity.
Properties of this compound
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₄O |
| Molecular Weight | 208.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >250 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound would typically involve the nucleophilic addition of an organometallic derivative of 1-octyne (B150090) to cyclohexanone. A common and effective method is the use of a Grignard reagent or an organolithium reagent.
Reaction Scheme:
Formation of the Acetylide: 1-octyne is deprotonated by a strong base, such as n-butyllithium or a Grignard reagent like ethylmagnesium bromide, to form the corresponding lithium or magnesium acetylide.
Nucleophilic Addition: The acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.
Aqueous Workup: The resulting alkoxide is protonated during an aqueous workup to yield the final product, this compound.
This synthetic approach is a well-established method for the formation of tertiary propargyl alcohols. wikipedia.orgrutgers.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
133851-78-2 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-oct-7-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h1,15H,3-13H2 |
InChI Key |
FRDKELKZVUXJQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC1(CCCCC1)O |
Origin of Product |
United States |
Mechanistic Investigations of Key Transformations Involving 1 Oct 7 Yn 1 Yl Cyclohexan 1 Ol
Identification and Characterization of Reactive IntermediatesNo experimental or computational studies have been published that identify or characterize reactive intermediates derived from 1-(Oct-7-yn-1-yl)cyclohexan-1-ol. This includes:
Allene (B1206475) Intermediates in Isomerization Reactions
The terminal alkyne functionality in this compound is a versatile functional group that can undergo various transformations, including isomerization to form an allene. This transformation proceeds through the formation of a transient allene intermediate, specifically 1-(octa-6,7-dien-1-yl)cyclohexan-1-ol, which can then participate in subsequent reactions. The isomerization of a terminal alkyne to a terminal allene is a known process that can be promoted under different conditions, most commonly involving the use of a base. nih.gov
The mechanism for base-catalyzed alkyne-to-allene isomerization involves the deprotonation of the carbon adjacent to the triple bond (the propargylic position). However, for a terminal alkyne like that in this compound, the acetylenic proton is the most acidic. A strong base can facilitate a tautomerization process, leading to the thermodynamically favorable allene structure. nih.gov Studies on analogous systems have shown that superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective in promoting this isomerization, even at room temperature. nih.gov The driving force for this process can be attributed to the relative thermodynamic stability of the resulting allene intermediate compared to the starting alkyne. nih.gov
Beyond base catalysis, transition metal complexes are also known to facilitate alkyne-to-allene isomerizations, although these are less common for terminal alkynes and often lead to metal-allene complexes. mdpi.com Photochemical methods can also induce this transformation, which involves a rehybridization of an sp-hybridized alkyne carbon to an sp²-hybridized carbon in an excited state. researchgate.netacs.org This process is often extremely fast, occurring on femtosecond to picosecond timescales. acs.org
The formation of the allene intermediate from this compound opens up pathways for various cycloaddition reactions. The in situ generated allene can act as a dienophile or a diene, depending on the reaction partner, leading to the construction of complex cyclic and bicyclic systems. nih.gov
Table 1: Conditions for Alkyne to Allene Isomerization
| Catalyst/Reagent | Conditions | Substrate Type | Key Findings | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Thermal (e.g., 150 °C) | Pendant alkyne and nitrile | Promotes in situ alkyne to allene isomerization to facilitate net-[4+2]-cycloadditions. | nih.gov |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Room Temperature | Phenyl bis-alkyne | More basic than DBU, significantly increases the reaction rate, allowing cyclization at ambient temperature. | nih.gov |
| Iridium Pincer Complex | 328-348 K | Internal Alkynes | Isomerization occurs via C-H bond activation to form a stable iridium-allene complex. | mdpi.com |
| Photochemical Excitation | Ultrafast laser pulse | Donor-acceptor dyad with alkyne spacer | Efficient alkyne-to-allene isomerization occurs in the excited state, involving sp to sp² rehybridization. | researchgate.netacs.org |
Pathways of C-C Bond Activation
The carbon skeleton of this compound presents several possibilities for carbon-carbon bond activation, a powerful strategy for complex molecular rearrangements and functionalizations. technion.ac.il Transition metal catalysis, particularly with rhodium, has emerged as a premier method for cleaving otherwise inert C-C single bonds, often adjacent to a functional group like a carbonyl or alcohol. nih.govlookchem.com
For this compound, the most plausible site for C-C activation is within the cyclohexanol (B46403) ring. Tertiary cyclobutanols are known to undergo rhodium-catalyzed C-C bond activation via β-carbon elimination from a rhodium alkoxide intermediate, which is formed by the reaction of the alcohol with the rhodium catalyst. thieme-connect.de This process leads to the formation of a ring-opened rhodacyclopentanone. A similar mechanism can be envisioned for this compound, where the rhodium catalyst would insert into the C1-C2 (or C1-C6) bond of the cyclohexyl ring. This would generate a seven-membered rhodacyclic intermediate, which could then undergo further transformations like migratory insertion or reductive elimination to yield functionalized acyclic or new cyclic products.
Alternatively, the tertiary alcohol could first be oxidized to the corresponding ketone, 1-(oct-7-yn-1-yl)cyclohexanone. Unstrained ketones can undergo catalytic C-C bond activation in the presence of a rhodium(I) catalyst and a chelating directing group, such as 2-amino-3-picoline. lookchem.com The ketone first condenses with the aminopicoline to form a ketimine. The rhodium catalyst then cleaves the C-C bond adjacent to the imine, forming an (iminoacyl)rhodium(III) species. lookchem.com This intermediate can then react with an olefin via migratory insertion to exchange an alkyl group, demonstrating a powerful method for skeletal editing. lookchem.com
These C-C activation strategies offer non-traditional retrosynthetic disconnections, enabling the transformation of the relatively simple scaffold of this compound into more complex molecular architectures. epfl.ch
Table 2: Catalytic Systems for C-C Bond Activation
| Catalyst System | Substrate Type | Bond Cleaved | Mechanistic Feature | Reference |
| [Rh(cod)(OH)]₂ / (R)-Difluorphos | tert-Cyclobutanols | Ring C-C bond | β-Carbon elimination from a Rh(I) alkoxide intermediate. | thieme-connect.de |
| Cationic Rh(I) / dppp | Cyclobutanones | Ring C-C bond | Oxidative addition into the C-C bond to form a rhodacycle. | nih.gov |
| [RhCl(PPh₃)₃] / 2-amino-3-picoline | Unstrained Ketones | α-C-C bond of ketone | Chelation-assisted oxidative addition into the C-C bond of an in situ formed ketimine. | lookchem.com |
| Neutral Rh(I) / Josiphos | Cyclopropylamines | Proximal C-C bond of cyclopropane | Directed C-C activation and hydroboration. | rsc.org |
Stereochemical Aspects of Reaction Mechanisms
The stereochemical outcomes of reactions involving this compound are critical for its application in asymmetric synthesis. The development of stereoselective transformations allows for the control of molecular geometry, leading to specific isomers of a product.
In the context of C-C bond activation, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. For instance, rhodium-catalyzed C-C activation of prochiral cyclobutanones using chiral diphosphine ligands can proceed with outstanding enantioselectivity, often greater than 99.5:0.5 er, even at high temperatures. epfl.chnih.gov Applying this principle to the ketone derived from this compound could allow for an enantioselective ring-opening, creating a chiral center in the resulting product. Similarly, dynamic kinetic cross-electrophile coupling of racemic benzylic alcohols, catalyzed by nickel with chiral ligands, can produce enantioenriched products with high selectivity, demonstrating that stereocenters can be constructed from racemic starting materials. acs.orgacs.org
The stereochemistry of the octynyl side chain can also be controlled. The reduction of the alkyne to an alkene is a classic example of a stereoselective reaction. Depending on the chosen conditions, either the (Z)- or (E)-alkene can be formed selectively. youtube.com
Syn-reduction: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will deliver hydrogen atoms to the same face of the alkyne, resulting in the formation of the cis or (Z)-alkene, (Z)-1-(oct-7-en-1-yl)cyclohexan-1-ol. youtube.com
Anti-reduction: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), proceeds through a radical anion intermediate. The intermediate adopts the more stable trans configuration to minimize steric repulsion before the second electron and proton are added, leading to the selective formation of the trans or (E)-alkene, (E)-1-(oct-7-en-1-yl)cyclohexan-1-ol. youtube.com
Furthermore, if the alkyne were to isomerize to an allene, subsequent reactions could generate new stereocenters, including the axial chirality of the allene itself and any new tetrahedral centers formed in a cycloaddition. Cobalt-catalyzed three-component coupling reactions to form allenyl alcohols have been shown to proceed with high stereoselectivity. nih.gov These examples highlight the potential for precise control over the three-dimensional structure of products derived from this compound.
Table 3: Examples of Stereoselective Transformations
| Reaction Type | Catalyst/Reagent | Stereochemical Control | Product Type | Reference |
| Alkyne Reduction | H₂, Lindlar's Catalyst | Syn-addition | (Z)-Alkene | youtube.com |
| Alkyne Reduction | Na, NH₃(l) | Anti-addition | (E)-Alkene | youtube.com |
| C-C Bond Activation | Rh(I) / Chiral Ligand | Enantioselective ring-opening | Chiral bicyclic ketones | epfl.chnih.gov |
| C-H/C-C Activation | Co(III) / Chiral Cp* Ligand | Diastereo- and Enantioselective | Allenyl Alcohols | nih.gov |
| Cross-Electrophile Coupling | Ni / Chiral Ligand | Enantioconvergent coupling | Enantioenriched alkenes | acs.orgacs.org |
Computational and Theoretical Studies on Alkynyl Cyclohexanol Systems
Density Functional Theory (DFT) Calculations
DFT has become an essential tool for predicting the properties of molecular structures with a favorable balance of computational cost and accuracy. researchgate.net It is widely used to explore the energetics of reaction pathways, electronic structures, and molecular orbitals. For alkynyl cyclohexanol (B46403) systems, DFT calculations elucidate the interplay between the saturated cyclohexanol ring and the unsaturated alkynyl chain.
DFT calculations are instrumental in identifying and characterizing the transition state (TS) structures for reactions involving 1-(Oct-7-yn-1-yl)cyclohexan-1-ol, such as intramolecular cyclizations or addition reactions across the triple bond. By locating the first-order saddle points on the potential energy surface, the geometries of these high-energy states can be optimized. arxiv.org Analysis of these geometries reveals crucial information about bond breaking and bond formation during a chemical transformation.
For a hypothetical intramolecular cyclization reaction, DFT could be used to model the transition state. Key geometric parameters, such as the bond lengths of forming and breaking bonds and the critical bond angles, define the structure of the TS. These parameters are vital for understanding the reaction mechanism at a molecular level.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Transition State in an Intramolecular Cyclization
| Parameter | Description | Value (Å / degrees) |
| C1-Cα Bond Length | Forming bond between cyclohexanol C1 and alkynyl chain | 2.25 |
| Cγ-H Bond Length | Breaking bond on the alkynyl chain | 1.50 |
| O-H Bond Length | Participating hydroxyl group bond | 0.98 |
| C1-Cα-Cβ Angle | Angle of approach for cyclization | 105.5° |
| Imaginary Frequency | Vibrational mode corresponding to the TS | -350 cm⁻¹ |
Note: Data are representative examples based on typical DFT calculations for similar organic reactions.
Mapping the complete free energy profile of a reaction pathway is a significant capability of DFT calculations. arxiv.org By computing the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. This profile helps in determining the rate-limiting step of a reaction, the thermodynamic stability of products, and the feasibility of a proposed mechanism. For reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT can elucidate the multi-step mechanism, including ligand exchange, oxidative addition, and reductive elimination steps, identifying the rate-determining transition state. mdpi.com
Table 2: Illustrative Free Energy Profile for a Reaction Pathway of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| TS1 | First Transition State | +22.5 |
| Intermediate | Reaction Intermediate | +5.3 |
| TS2 | Second Transition State (Rate-Limiting) | +25.8 |
| Products | Final Product(s) | -15.2 |
Note: Values are hypothetical and serve to illustrate a typical reaction energy profile calculated via DFT.
The electronic structure of this compound is characterized by the localized sigma (σ) bonds of the cyclohexane (B81311) framework and the delocalized pi (π) bonds of the carbon-carbon triple bond. anilmishra.name Frontier Molecular Orbital (FMO) theory is crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
DFT calculations show that the HOMO is typically localized on the electron-rich π-system of the alkyne and the lone pairs of the hydroxyl oxygen. The LUMO is generally the corresponding antibonding π* orbital of the alkyne. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
Table 3: Calculated FMO Properties for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.85 | Highest Occupied Molecular Orbital |
| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.90 | Indicator of chemical stability and reactivity |
Note: Data are representative values derived from DFT studies on similar organic molecules. researchgate.net
Electronic transitions occur when an electron is excited from an occupied orbital to an unoccupied one, a process that can be probed by UV-visible spectroscopy. wikipedia.orglibretexts.org Time-Dependent DFT (TD-DFT) is the computational method of choice for predicting the electronic absorption spectra of molecules. researchgate.net For this compound, several transitions are possible, including σ → σ, n → σ, π → π, and n → π transitions. youtube.comyoutube.com
The most significant transitions for UV-vis spectroscopy are typically the lower-energy π → π* and n → π* transitions. libretexts.org The n → π* transition involves the excitation of an electron from a non-bonding orbital (the oxygen lone pair) to the antibonding π* orbital of the alkyne. The π → π* transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the alkyne. Analysis of these transitions provides insight into the molecule's chromophoric properties. youtube.com
Table 4: Predicted Electronic Transitions and Absorption Wavelengths via TD-DFT
| Transition Type | Orbital Origin | Orbital Destination | Calculated λmax (nm) | Oscillator Strength (f) |
| n → σ | n (Oxygen) | σ (C-O) | ~185 | Low |
| π → π | π (C≡C) | π (C≡C) | ~195 | High |
| n → π | n (Oxygen) | π (C≡C) | ~240 | Very Low (often forbidden) |
Note: Wavelengths and oscillator strengths are typical values for non-conjugated alkynyl alcohols.
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations are used to explore the conformational landscape and dynamic properties of flexible molecules like this compound.
The cyclohexanol ring predominantly exists in a chair conformation to minimize angle and torsional strain. maricopa.edudspmuranchi.ac.in For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents strongly prefer the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions. maricopa.edugmu.edu In this compound, both the hydroxyl group and the large 1-(oct-7-yn-1-yl) group are substituents. The voluminous alkynyl side chain will have a strong energetic preference for the equatorial position.
The long octynyl chain itself possesses significant conformational freedom due to rotation around its single bonds. MD simulations can track the movements of this chain, revealing its preferred orientations and the extent of its spatial exploration. This dynamic behavior is crucial for understanding how the molecule might interact with other molecules, surfaces, or biological receptors.
Table 5: Conformational Energy Analysis of the Cyclohexanol Substituent
| Conformer | Substituent Position | Relative Energy (A-value, kcal/mol) | Population at 298 K (%) |
| Equatorial | 1-(Oct-7-yn-1-yl) | 0.0 (Reference) | >99 |
| Axial | 1-(Oct-7-yn-1-yl) | ~4.5 | <1 |
Note: The A-value for the 1-(oct-7-yn-1-yl) group is estimated to be high due to its large steric bulk, similar to other large alkyl groups. gmu.edu
Intermolecular Interactions in Condensed Phases
In the condensed phase, the behavior of this compound would be governed by a variety of intermolecular forces. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the cyclohexyl ring and the octynyl chain contribute through weaker van der Waals interactions. The terminal alkyne group can also participate in specific interactions, including weak hydrogen bonding.
Computational studies are invaluable for dissecting these complex interactions. Quantum-chemical calculations, for instance, can be employed to model the formation of dimers or larger clusters of the molecule, elucidating the geometry and energy of the hydrogen-bonding networks. Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and charge distribution, revealing how these molecules interact with each other and with solvent molecules. mdpi.com
Experimental techniques such as Raman spectroscopy can be complemented by computational models to understand the vibrational modes of the molecule, which are sensitive to intermolecular interactions. researchgate.net For instance, a red shift in the O-H stretching frequency is a hallmark of hydrogen bond formation. By combining experimental data with theoretical calculations, a detailed picture of the molecular associations in the liquid or solid state can be constructed. researchgate.net
Furthermore, the study of binary mixtures, for example with cyclohexane or various alcohols, can be used to probe the nature of intermolecular forces. researchgate.net By calculating excess thermodynamic properties such as excess molar volume (VE) and excess isentropic compressibility (ΔKs) from experimental data and comparing them with theoretical models, the extent and nature of the interactions between the constituent molecules can be inferred. researchgate.net
Illustrative Data Table of Calculated Interaction Energies:
While specific data for this compound is not available, a typical output from a computational study on a similar system might look like the following:
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Dimer (Head-to-Tail) | Hydrogen Bond (O-H···O) | -5.8 |
| Dimer (Side-by-Side) | van der Waals | -2.1 |
| With Methanol | Hydrogen Bond (O-H···O) | -4.5 |
| With Cyclohexane | van der Waals | -1.5 |
Note: These are hypothetical values to illustrate the type of data generated.
Computational Insights into Stereoselectivity
The stereochemistry of reactions involving alkynyl cyclohexanols is of significant interest, particularly in the synthesis of complex molecules. Computational chemistry offers powerful tools to understand and predict the stereochemical outcomes of such reactions.
For instance, in reactions where new stereocenters are formed, transition state theory combined with quantum mechanical calculations can be used to determine the energies of the various possible transition states. The stereoisomer that is formed preferentially will be the one that proceeds through the lowest energy transition state.
A relevant example is the stereoselective rearrangement of enol ethers bearing a cobalt-complexed alkyne moiety to yield α-alkyl-β-alkynyl cyclohexanones. nih.gov In such a reaction involving a derivative of this compound, computational modeling could be used to:
Model the reactants and transition states: The three-dimensional structures of the starting materials, intermediates, and transition states for the formation of different stereoisomers would be optimized.
Calculate activation energies: The energy barriers for the different reaction pathways would be calculated to predict the major product.
Analyze non-covalent interactions: The role of directing groups or catalysts in influencing the stereochemical outcome can be investigated by analyzing subtle non-covalent interactions in the transition state.
High-level theoretical models can provide a rationale for the observed stereoselectivity and guide the design of more selective synthetic routes. nih.gov
Illustrative Data Table of Calculated Diastereomeric Transition State Energies:
| Transition State leading to: | Computational Method | Relative Energy (kcal/mol) | Predicted Major Product |
| (R,S)-diastereomer | DFT (B3LYP/6-31G) | 0.0 | Yes |
| (S,S)-diastereomer | DFT (B3LYP/6-31G) | +2.5 | No |
| (R,R)-diastereomer | DFT (B3LYP/6-31G) | +2.8 | No |
| (S,R)-diastereomer | DFT (B3LYP/6-31G) | +0.2 | Minor |
Note: These are hypothetical values to illustrate the type of data generated.
Modeling of Metal-Ligand Interactions in Catalysis
The terminal alkyne functionality in this compound makes it a potential substrate or ligand in metal-catalyzed reactions. Computational modeling is crucial for understanding the intricate interactions between the organic molecule and a metal catalyst.
DFT calculations are widely used to model the geometry, bonding, and electronic structure of metal-alkyne complexes. These models can help to elucidate the mechanism of catalytic transformations such as hydrogenation, coupling reactions, or cyclizations. For example, in a hypothetical metal-catalyzed hydration of the alkyne, computational studies could:
Characterize the coordination of the alkyne to the metal center: This would involve analyzing the bond lengths, angles, and orbital interactions between the alkyne's π-system and the metal's d-orbitals.
Map the reaction pathway: The energies of intermediates and transition states along the catalytic cycle can be calculated to understand the reaction mechanism and identify the rate-determining step.
Investigate the role of other ligands: The influence of ancillary ligands on the catalytic activity and selectivity can be modeled by comparing the reaction profiles with different ligand sets.
By providing a molecular-level understanding of the catalytic system, computational modeling can accelerate the discovery and optimization of new catalysts for reactions involving alkynyl cyclohexanols.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for the unambiguous structural determination of 1-(Oct-7-yn-1-yl)cyclohexan-1-ol in solution.
The ¹H and ¹³C NMR spectra of this compound reveal a unique set of signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals arising from the cyclohexanol (B46403) ring, the octynyl side chain, and the hydroxyl and terminal alkyne protons. The cyclohexyl protons typically appear as a series of complex multiplets in the upfield region (δ 1.0–2.0 ppm). The protons on the carbon adjacent to the hydroxyl group are expected to be deshielded and resonate at a lower field. The terminal alkyne proton is a key diagnostic signal, typically appearing as a triplet around δ 1.9 ppm due to long-range coupling with the adjacent methylene (B1212753) protons. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atom bearing the hydroxyl group (C-1) is significantly deshielded and appears around δ 68-72 ppm. The carbons of the cyclohexyl ring resonate in the range of δ 20-40 ppm. The sp-hybridized carbons of the alkyne are characteristic, with the terminal alkyne carbon (C-8') appearing around δ 68 ppm and the internal alkyne carbon (C-7') at approximately δ 84 ppm. The various methylene carbons of the octynyl chain will have distinct chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| OH | Variable (broad s) | - |
| Cyclohexyl-H | 1.0 - 2.0 (m) | - |
| C1 (Cyclohexyl) | - | ~70 |
| C2, C6 (Cyclohexyl) | - | ~38 |
| C3, C5 (Cyclohexyl) | - | ~23 |
| C4 (Cyclohexyl) | - | ~25 |
| H-1' (Octynyl) | ~1.6 (m) | - |
| C1' (Octynyl) | - | ~38 |
| H-2' to H-6' (Octynyl) | 1.2 - 2.2 (m) | ~20-30 |
| C2' to C6' (Octynyl) | - | ~20-30 |
| H-8' (Alkyne) | ~1.9 (t) | - |
| C7' (Alkyne) | - | ~84 |
| C8' (Alkyne) | - | ~68 |
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For instance, it would show correlations between the protons of the cyclohexyl ring and between the methylene protons of the octynyl chain, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons to which they are directly attached. This is crucial for assigning the signals of the cyclohexyl and octynyl methylene groups.
While specific studies on this compound are not prevalent, in-situ NMR spectroscopy is a powerful tool for monitoring its synthesis, which typically involves the addition of an octynyl nucleophile to cyclohexanone (B45756). This technique would allow for the real-time tracking of the disappearance of the ketone starting material and the appearance of the tertiary alcohol product. It could also potentially identify any transient intermediates or side products formed during the reaction, providing valuable mechanistic insights.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. uwaterloo.ca If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. uwaterloo.ca It would reveal the orientation of the octynyl chain relative to the cyclohexanol ring and provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. uwaterloo.ca This technique is a non-destructive method that requires small crystals, typically between 20 and 400 micrometers in size. uwaterloo.ca
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for determining the molecular weight of this compound. The expected [M+H]⁺ or [M+Na]⁺ ions would confirm the molecular formula.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For a related compound, 1-ethynylcyclohexanol, the molecular weight is 124.1803 g/mol . nist.gov
Fragmentation Analysis: Under harsher ionization conditions (e.g., Electron Ionization), the molecule will fragment in a predictable manner. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and alpha-cleavage. The fragmentation pattern of the related 1-ethynylcyclohexanol shows major peaks at m/z 81 and 68, which can provide clues to the fragmentation of the target molecule. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Expected Ion | m/z (predicted) | Information Gained |
| ESI-MS | [M+H]⁺ | 209.18 | Molecular Weight Confirmation |
| ESI-MS | [M+Na]⁺ | 231.16 | Molecular Weight Confirmation |
| HRMS | C₁₄H₂₄O | 208.1827 | Elemental Composition |
| EI-MS | [M-H₂O]⁺ | 190 | Loss of Water |
| EI-MS | Fragmentation | Varies | Structural Elucidation |
Infrared (IR) Spectroscopy for Diagnostic Functional Groups (beyond basic identification)
Infrared (IR) spectroscopy is a rapid and simple method for identifying key functional groups. For this compound, the IR spectrum would show characteristic absorption bands.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.
C≡C-H Stretch: A sharp, moderately intense band around 3300 cm⁻¹ is a clear indication of the terminal alkyne C-H bond.
C≡C Stretch: A weak absorption band in the region of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its weakness is typical for internal alkynes.
C-H Aliphatic Stretch: Strong absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the cyclohexyl and octynyl methylene groups.
C-O Stretch: An absorption in the range of 1000-1200 cm⁻¹ is characteristic of the C-O single bond of the tertiary alcohol.
Beyond simple identification, the precise position and shape of the O-H band can provide information about the extent and nature of hydrogen bonding in the sample. For a related compound, 1-ethynylcyclohexanol, IR data is available in the NIST WebBook. nist.govnist.gov
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad |
| Terminal Alkyne | C≡C-H Stretch | ~3300 | Sharp, Medium |
| Alkyne | C≡C Stretch | 2100-2140 | Weak |
| Alkane | C-H Stretch | <3000 | Strong |
| Tertiary Alcohol | C-O Stretch | 1000-1200 | Medium |
Catalytic Transformations Involving Alkynyl Cyclohexanol Scaffolds
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For a scaffold such as 1-(oct-7-yn-1-yl)cyclohexan-1-ol, the terminal alkyne and the cyclohexanol (B46403) moiety offer multiple sites for such transformations.
Cross-Coupling Reactions (e.g., with alkyl halides)
Cross-coupling reactions are powerful methods for forging carbon-carbon bonds. In the context of this compound, the terminal alkyne could theoretically participate in various coupling reactions. For instance, Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, could be adapted to couple with alkyl halides. This would extend the carbon chain at the terminus of the octynyl group. The general scheme for such a reaction would involve a palladium catalyst and a copper(I) co-catalyst to yield a more complex, substituted alkyne. However, no specific examples or conditions for this transformation with this compound have been reported.
Intramolecular Cyclization Reactions
The structure of this compound, featuring a hydroxyl group and a terminal alkyne separated by a flexible alkyl chain, is well-suited for intramolecular cyclization reactions. Such reactions could lead to the formation of novel bicyclic or spirocyclic systems. Depending on the catalyst and reaction conditions, various cyclization pathways could be envisioned, including those that form new carbon-carbon or carbon-oxygen bonds. For example, a transition-metal-catalyzed process could facilitate the addition of the hydroxyl group across the alkyne, leading to a cyclic ether. Alternatively, a reaction could be designed to promote the interaction of the alkyne with the cyclohexyl ring. No documented instances of intramolecular cyclization for this specific compound have been found.
Deacylative Alkynylation of Ketones
Deacylative alkynylation is a modern synthetic method that allows for the coupling of a ketone with an alkyne, following the cleavage of a carbon-carbon bond within the ketone. While this reaction is of significant interest, there is no evidence in the searched literature to suggest that this compound has been utilized as the alkynylating agent in such a transformation. This reaction typically involves the activation of a ketone and its subsequent reaction with a terminal alkyne in the presence of a suitable catalyst.
Rearrangement and Isomerization Reactions
Catalytic rearrangements and isomerizations can dramatically alter the molecular framework of a starting material, providing access to structurally diverse products.
Palladium-Catalyzed Isomerization to α,β-Unsaturated Carbonyls
Propargyl alcohols, which contain a hydroxyl group adjacent to an alkyne, are known to undergo palladium-catalyzed isomerization to form α,β-unsaturated carbonyl compounds. This transformation, often referred to as the Meyer-Schuster rearrangement or a related process, is a valuable method for the synthesis of enones and enals. Although this compound is a homopropargyl alcohol (with the hydroxyl group and alkyne separated by a longer chain), it is conceivable that under specific catalytic conditions, a rearrangement could be induced. However, no such studies have been reported for this compound.
β-Alkynyl Eliminations from Propargylic Alkoxides
The formation of a metal alkoxide from the hydroxyl group of this compound could potentially lead to β-elimination reactions. In the case of a propargylic alcohol, this would be a β-hydride elimination. For the title compound, the elimination would involve the hydrogens on the carbon atom adjacent to the hydroxyl-bearing carbon of the cyclohexyl ring. A β-alkynyl elimination is a process where an alkynyl group is eliminated. This is not a direct or likely pathway for this compound due to the structural arrangement of the molecule. No literature describing such a reaction for this compound has been found.
Heterocycle Synthesis from Alkynyl Cyclohexanol Precursors
The bifunctional nature of alkynyl cyclohexanols like this compound makes them ideal precursors for the synthesis of oxygen-containing heterocycles, particularly spirocyclic ethers. researchgate.netabo.fi This transformation is typically achieved through an intramolecular hydroalkoxylation reaction, where the hydroxyl group adds across the alkyne bond. The reaction is catalyzed by a range of transition metals, including copper, gold, ruthenium, and lanthanide-based catalysts. acs.orgnih.govnih.govnih.gov
The process involves the activation of the alkyne by a metal catalyst, making it susceptible to nucleophilic attack by the tethered hydroxyl group. The regioselectivity of the cyclization (i.e., the size of the resulting ring) is influenced by the catalyst system and the length of the chain connecting the alcohol and the alkyne. For a precursor like this compound, a 6-membered ring would be formed through a 6-endo-dig cyclization.
Several catalyst systems have been shown to be effective for such transformations. Lanthanide complexes, such as Ln[N(SiMe₃)₂]₃ (where Ln = La, Sm, Y, Lu), serve as potent precatalysts for the rapid and selective intramolecular hydroalkoxylation of alkynyl alcohols to form exocyclic enol ethers. nih.govresearchgate.netnorthwestern.edu These reactions are often highly selective and can proceed at room temperature with high turnover frequencies. nih.gov Similarly, copper(I) complexes supported by N-heterocyclic carbene (NHC) ligands can catalyze the intramolecular addition of O-H bonds across triple bonds to generate five- or six-membered rings. acs.org Gold-catalyzed intramolecular hydroalkoxylation has also been successfully used in the synthesis of various heterocycles. nih.govmdpi.com
| Catalyst System | Typical Reaction Type | Key Features | Reference |
|---|---|---|---|
| Lanthanide Complexes (e.g., Ln[N(SiMe₃)₂]₃) | Exo-selective cyclization | High turnover frequencies (up to 52.8 h⁻¹ at 25°C), rapid rates for terminal alkynes. | nih.gov |
| Copper(I)-NHC Complexes (e.g., (IPr)Cu(Me)) | Intramolecular hydroalkoxylation | Forms 5- or 6-membered rings; kinetic studies show first-order dependence on catalyst. | acs.org |
| Gold(I)-NHC Complexes (e.g., [Au(IPrCl)(CH₃CN)][BF₄]) | Inter- and Intramolecular hydroalkoxylation | Highly effective for addition of alcohols to internal alkynes; can operate under solvent-free conditions. | nih.gov |
| Iridium(III) Hydrides | 6-endo-dig cyclization | Air-stable catalysts, highly selective for 6-endo cyclization for internal alkynes. | nih.gov |
Asymmetric Catalysis with Alkynyl Alcohol Ligands or Substrates
The chiral center at the carbinol carbon (C-1 of the cyclohexanol ring) in this compound allows it to be used as a chiral substrate or, conceptually, as a precursor to a chiral ligand in asymmetric catalysis.
As a Chiral Substrate: When an alkynyl alcohol is used as a substrate, the existing stereocenter can influence the stereochemical outcome of reactions at a different site in the molecule, such as the alkyne. For instance, in a metal-catalyzed cyclization, the chiral environment provided by the substrate can lead to diastereoselective formation of the heterocyclic product. Furthermore, enantioconvergent cross-coupling reactions, often catalyzed by nickel, represent a powerful strategy. In such a process, a racemic mixture of the alkynyl alcohol could potentially be converted into a single enantiomer of a more complex product, bypassing the need for classical resolution.
As a Chiral Ligand: While the molecule itself is not a traditional ligand, chiral propargylic alcohols are valuable building blocks for synthesizing more complex chiral ligands. The principle relies on the hydroxyl group's ability to coordinate to a metal center. A resolved, enantiopure alkynyl alcohol can create a chiral environment around a catalytic metal, thereby directing the stereochemistry of a transformation. This is analogous to the well-established use of chiral amino alcohols in asymmetric synthesis, where they form chiral complexes with metals like zinc or titanium to catalyze the enantioselective addition of nucleophiles to carbonyls.
| Transformation | Role of Alkynyl Alcohol | Catalyst/Reagent System | Potential Outcome for Alkynyl Cyclohexanol Scaffold | Reference |
|---|---|---|---|---|
| Enantioselective Carboetherification | Substrate | Copper-catalyst with chiral ligand | Synthesis of chiral spirocyclic ethers with high enantiomeric excess (up to 99% ee reported for similar systems). | nih.gov |
| Alkynylation of Aldehydes | Ligand (as precursor) | Zn(OTf)₂ / Chiral Amino Alcohol | The cyclohexanol moiety could serve as the chiral backbone for a ligand inducing high ee in the formation of other propargylic alcohols. | researchgate.net |
| Cycloisomerization | Substrate | Chiral Ruthenium Complex | Diastereoselective formation of a chiral spirocyclic ether, controlled by the substrate's stereocenter. | researchgate.net |
Catalyst Design and Ligand Effects in Alkynyl Alcohol Transformations
The efficiency, selectivity, and scope of catalytic transformations involving alkynyl alcohols are highly dependent on the design of the catalyst and the nature of its ligands. Research in this area focuses on modifying the steric and electronic properties of the catalyst system to achieve desired outcomes.
In the context of heterocycle synthesis from alkynyl alcohols, catalyst design is paramount. For ruthenium-catalyzed cyclizations, studies have shown that the ligand framework around the metal center is critical. For example, in cyclizations catalyzed by complexes like [Ru(Cp)(PR₂NR'₂)(MeCN)]PF₆, modifying the phosphine (B1218219) ligand (R group) and the cyclopentadienyl (B1206354) (Cp) group directly impacts catalyst performance. Increasing the steric bulk around the metal center has been found to accelerate catalysis, even at low temperatures.
For gold-catalyzed hydroalkoxylation reactions, the development of N-heterocyclic carbene (NHC) ligands has been transformative. nih.govmdpi.com The electronic and steric properties of the NHC ligand can be fine-tuned to enhance catalyst stability and activity. For instance, bulkier NHC ligands can prevent catalyst deactivation and promote the desired transformation, allowing for very low catalyst loadings. nih.gov
Mechanistic studies guide this design process. For lanthanide-catalyzed cyclizations, kinetic data revealed the reaction to be first-order in catalyst and zero-order in the alkynyl alcohol substrate. nih.govnorthwestern.edu This suggests that the turnover-limiting step is the insertion of the alkyne into the metal-oxygen bond, a step that is highly sensitive to the steric environment of the catalyst's coordination sphere. nih.gov This understanding allows for the rational design of catalysts with optimized steric properties for faster and more selective reactions.
| Catalyst/Ligand System | Transformation | Observed Effect of Design | Reference |
|---|---|---|---|
| Lanthanide-amides (e.g., Y[N(SiMe₃)₂]₃) | Intramolecular Hydroalkoxylation | Steric factors dominate the transition state; terminal alkynes react faster than internal ones. The mechanism involves turnover-limiting insertion into the Ln-O bond. | nih.gov |
| Ruthenium-Cp with phosphine ligands | Cycloisomerization | Increased steric bulk on the phosphine ligand leads to more active catalysts with higher turnover numbers. | acs.org |
| Gold(I)-NHC complexes | Intermolecular Hydroalkoxylation | Bulky NHC ligands enable high catalyst efficiency (TON up to 35,000), yielding (Z)-vinyl ethers with high stereoselectivity. | nih.gov |
| Ruthenium-Iodide with rac-BINAP | Oxidative Alkynylation | The specific combination of RuI(CO)₃(η³-C₃H₅) and rac-BINAP promotes the formation of ynones via a novel vinylruthenium intermediate pathway. | nih.gov |
Supramolecular Chemistry and Self Assembly of Alkynyl Cyclohexanol Derivatives
Emerging Applications in Advanced Materials and Specialized Synthesis
Integration into Functional Materials
The distinct functional groups within 1-(oct-7-yn-1-yl)cyclohexan-1-ol provide multiple avenues for its incorporation into a variety of functional materials, from photophysically active systems to novel polymers.
Luminescent Materials and Photophysical Properties
While specific photophysical data for this compound is not extensively documented, the presence of the terminal alkyne and hydroxyl functionalities suggests its potential as a precursor for luminescent materials. Acetylenic alcohols can be incorporated into larger conjugated systems, which are often fluorescent. mdpi.comresearchgate.net The terminal alkyne group can participate in reactions like the Sonogashira coupling to extend the π-system, a common strategy for tuning the photophysical properties of organic molecules. researchgate.netwikipedia.orgnih.govlibretexts.org
Modification of the hydroxyl group can also influence the photophysical behavior of the resulting derivatives. For instance, esterification or etherification with chromophoric units could lead to new materials with interesting luminescent properties. The photophysical properties of such derivatives would be dependent on the nature of the appended groups and the extent of electronic communication with the core structure.
Table 1: Potential Photophysical Characteristics of this compound Derivatives
| Derivative Type | Potential Photophysical Property | Influencing Factors |
| Extended π-system via Sonogashira coupling | Fluorescence | Nature of the coupled aryl or heteroaryl group |
| Ester or Ether derivatives | Solvatochromism, Aggregation-Induced Emission (AIE) | Polarity of the substituent and solvent |
| Metal complexes (e.g., with Cu(I) or Au(I)) | Phosphorescence | Nature of the metal center and ligands |
Precursors for Polymer Synthesis
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. Both the terminal alkyne and the hydroxyl group can be utilized in various polymerization reactions. mdpi.comresearchgate.net
The terminal alkyne can undergo polymerization through several mechanisms, including metathesis polymerization or by participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form poly(triazole)s. rsc.org The hydroxyl group can be used for polycondensation or as an initiator for ring-opening polymerization of cyclic esters or ethers. nih.gov The resulting polymers would possess unique architectures and functionalities, with potential applications in areas such as specialty coatings, adhesives, and biomedical materials. The long octynyl chain could impart flexibility and hydrophobicity to the polymer backbone.
Role as Key Synthons in Advanced Organic Synthesis
The reactivity of the terminal alkyne and the strategic placement of the hydroxyl group position this compound as a valuable synthon for the construction of complex molecular architectures.
Precursors for Complex Carbon Skeletons and Polycyclic Aromatic Hydrocarbons
The terminal alkyne functionality is a versatile handle for the construction of complex carbon skeletons. It can readily participate in a variety of carbon-carbon bond-forming reactions, including the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to create extended acetylenic structures. researchgate.netwikipedia.orgnih.govlibretexts.org Furthermore, alkynes are well-established precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs) through various cyclization and annulation strategies. nih.govresearchgate.netacs.org For instance, transition metal-catalyzed benzannulation reactions of alkynes can lead to the formation of substituted benzene (B151609) rings, which can be further elaborated into larger PAH systems. researchgate.netacs.org The cyclohexanol (B46403) moiety can also play a role in directing these cyclizations or can be modified post-synthesis.
Building Blocks for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govrsc.orgnih.gov The multiple functional groups of this compound make it an ideal starting point for DOS. The terminal alkyne can be transformed into a wide array of functional groups, such as ketones, aldehydes, and carboxylic acids, through hydration or oxidation. msu.edulibretexts.org The hydroxyl group can be oxidized, eliminated, or substituted. This allows for the rapid generation of a library of compounds with diverse scaffolds and functional group displays from a single starting material.
Table 2: Representative Transformations for Diversity-Oriented Synthesis
| Functional Group | Reaction Type | Product Class |
| Terminal Alkyne | Hydration (Markovnikov) | Methyl Ketone |
| Terminal Alkyne | Hydroboration-Oxidation | Aldehyde |
| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Alkynes |
| Terminal Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazoles |
| Hydroxyl Group | Oxidation | Cyclohexanone (B45756) |
| Hydroxyl Group | Dehydration | Cyclohexene |
Synthetic Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.orgrsc.orgresearchgate.net Terminal alkynes are frequently employed as key components in various MCRs. rsc.orgrsc.orgresearchgate.net For example, this compound could be a substrate in the Pauson-Khand reaction to generate cyclopentenones, or in A³ coupling reactions (aldehyde-alkyne-amine) to produce propargylamines. nrochemistry.comjk-sci.comrsc.orgwikipedia.orgyoutube.com The ability to participate in such reactions highlights its utility in the efficient construction of complex and functionally rich molecules. acs.orgorganic-chemistry.org
Future Directions in Synthetic Methodology and Applications
The compound this compound, a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol, represents a versatile building block in the landscape of organic synthesis and materials science. Its distinct functional groups, the hydroxyl (-OH) group on a cyclohexane (B81311) ring and the terminal alkyne (-C≡CH) at the end of an eight-carbon chain, allow for a wide range of chemical transformations. The future development of this compound is geared towards harnessing its unique architecture for the creation of novel polymers, functionalized materials, and complex organic molecules through more efficient and sustainable synthetic routes.
The hydroxyl group can be a site for esterification, etherification, or replacement reactions, while the terminal alkyne is amenable to a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions, as well as hydrogenation and hydration. The long octynyl chain provides flexibility and can influence the physical properties, such as the glass transition temperature and solubility, of resulting polymers. These characteristics make this compound a promising candidate for applications in advanced coatings, adhesives, and specialty polymers.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly pivotal in guiding the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. For the synthesis of this compound and its derivatives, several green chemistry strategies can be implemented.
Greener Solvents and Reagents: Traditional syntheses of similar alkynyl alcohols often rely on volatile organic solvents. Future methodologies will likely focus on the use of greener alternatives such as water, supercritical fluids, or deep eutectic solvents. rsc.org For instance, the alkynylation of cyclohexanone with 7-octyn-1-ol (B141416) could potentially be carried out in aqueous media or using solvent-free conditions, thereby minimizing waste. The use of formic acid as a reducing agent in one-pot transformations of alkynes to alcohols is another example of a greener reagent choice. rsc.org
Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of the parent compound, moving away from stoichiometric organometallic reagents (like Grignard or organolithium reagents) towards catalytic systems can significantly improve atom economy. Similarly, in the subsequent functionalization of the alkyne or alcohol group, the use of heterogeneous catalysts or nanocatalysts can simplify product purification and allow for catalyst reuse. frontiersin.orgnih.gov For example, palladium-catalyzed oxidative carbonylation of terminal alkynes and alcohols offers a route to 2-alkynoates with high yields and the use of oxygen as the terminal oxidant. nih.gov
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. frontiersin.orgnih.gov Microwave-assisted synthesis has been shown to be effective for the oxidation of alcohols under solvent-free conditions. nih.gov
A comparative overview of traditional versus green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Approaches
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Volatile Organic Compounds (e.g., THF, ether) | Water, Deep Eutectic Solvents, Supercritical Fluids, Solvent-free |
| Reagents | Stoichiometric strong bases (e.g., n-BuLi) | Catalytic systems, milder bases, renewable reagents |
| Energy | Conventional heating (oil baths) | Microwave irradiation, Ultrasonication, Photochemistry |
| Atom Economy | Often lower due to stoichiometric reagents | Higher due to catalytic processes |
| Waste | Significant solvent and reagent waste | Minimized waste streams |
Flow Chemistry and Continuous Processing for Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. The synthesis of this compound and its subsequent transformations are well-suited for this technology.
The generation of reactive intermediates, such as metal acetylides, can be performed in situ in a flow reactor, minimizing the risks associated with handling pyrophoric reagents on a large scale. The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. A recent study on the deoxygenative alkynylation of alcohols using flow photochemistry highlights the efficiency and scalability of this approach for creating internal alkynes. researchgate.net This method could be adapted for the synthesis of derivatives of this compound.
The benefits of utilizing flow chemistry for the synthesis of this compound are summarized below:
Enhanced Safety: Highly reactive or unstable intermediates are generated and consumed in small volumes within the reactor, reducing the risk of thermal runaways.
Improved Efficiency: Shorter reaction times are often achieved due to efficient heat and mass transfer.
Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using parallel reactor systems.
Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification steps, leading to a streamlined manufacturing process.
Advanced Characterization for Material Properties
Should this compound be used as a monomer for the creation of new polymers, a suite of advanced characterization techniques would be essential to understand the structure-property relationships of the resulting materials. The bifunctional nature of the monomer allows for the formation of various polymer architectures, such as polyesters (through reactions of the hydroxyl group) or cross-linked networks (via the alkyne functionality).
The specific techniques employed would depend on the nature of the material being synthesized. For example, if the compound is used to create a thermosetting polymer, techniques to probe the cross-linking density and thermomechanical properties would be crucial. A hypothetical overview of characterization techniques for a polymer derived from this compound is provided in Table 2.
Table 2: Advanced Characterization Techniques for Polymers Derived from this compound
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's chemical structure, confirmation of monomer incorporation, and determination of copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, monitoring of polymerization reactions (e.g., disappearance of alkyne or hydroxyl peaks). |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of linear polymers. |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the material. |
| Dynamic Mechanical Analysis (DMA) | Characterization of the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature and frequency. |
| X-ray Diffraction (XRD) | Investigation of the crystalline or amorphous nature of the polymer. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of the surface morphology and internal microstructure of the material. |
By employing these advanced characterization methods, a comprehensive understanding of the material properties can be achieved, enabling the rational design of new materials with tailored functionalities based on the unique structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
